Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate
Description
Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate is a heterocyclic spiro compound featuring a bicyclic scaffold with nitrogen and sulfur atoms. Its structure includes a spiro[4.5]decene core, a tert-butyl carbamate group, an acetyl substituent, and a thia (sulfur) moiety. The presence of multiple functional groups (amino, acetyl, thia) suggests applications in medicinal chemistry, particularly in modulating solubility, stability, and target binding.
Properties
IUPAC Name |
tert-butyl 4-acetyl-2-amino-1-thia-3,4,8-triazaspiro[4.5]dec-2-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-9(18)17-13(21-10(14)15-17)5-7-16(8-6-13)11(19)20-12(2,3)4/h5-8H2,1-4H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPIYWPLMVUSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCN(CC2)C(=O)OC(C)(C)C)SC(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an inhibitor of tubulin polymerization, which is crucial for cell division. This property makes it a candidate for the development of anticancer drugs.
Medicine: The compound's ability to inhibit cancer cell growth has been studied, with promising results in preclinical trials. Its mechanism of action involves binding to the colchicine site of tubulin, thereby preventing the formation of microtubules.
Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its unique chemical properties make it suitable for various applications, including drug design and synthesis.
Mechanism of Action
The compound exerts its effects by binding to the colchicine site of tubulin, a protein essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the microtubule network and cell division processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of sulfur, amino, and acetyl groups. Below is a detailed comparison with analogous spirocyclic derivatives:
Structural Variations and Heteroatom Substitutions
Implications of Structural Differences
Sulfur vs. Sulfur’s lower electronegativity may enhance metabolic stability but reduce hydrogen-bonding capacity. Example: The oxa-analog () may exhibit higher solubility in polar solvents due to oxygen’s electronegativity.
Spiro Scaffold Saturation :
- Saturated analogs (e.g., ) lack the conjugated double bond in the decene ring, reducing strain and reactivity but increasing conformational flexibility .
Pharmacological Potential
- While direct bioactivity data are unavailable, structural analogs (e.g., spirooxindoles) are known for kinase inhibition or antimicrobial activity. The amino and thia groups could enhance binding to metal-containing enzymes .
Biological Activity
Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate is a synthetic compound belonging to the class of spirocyclic compounds, characterized by its unique structural features that include multiple nitrogen atoms within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications.
Molecular Formula and Weight
Structural Features
The compound features a spiro structure that contributes to its biological activity. The presence of the thiazole ring and amino groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and cancer .
Case Study: Inhibition of Carbonic Anhydrases
A study evaluating the inhibitory effects of related triazine derivatives on human carbonic anhydrases (hCA) demonstrated varying degrees of activity against isoenzymes hCA I, hCA II, hCA IX, and hCA XII. While some compounds showed negligible effects on physiologically important isoenzymes, others exhibited significant inhibition against tumor-associated isoenzymes . The structure-activity relationship revealed that modifications in the amino group significantly impacted the inhibitory potency.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through studies on vancomycin-resistant Enterococcus faecalis (VRE). Certain derivatives demonstrated notable activity against these strains, suggesting that modifications could enhance their efficacy .
Cytotoxicity Studies
Cytotoxicity assays conducted on human colorectal tumor cell lines (HCT116) indicated that some derivatives of triazine compounds exhibited IC50 values around 6.5 μM, highlighting their potential as anticancer agents .
Summary of Biological Activities
The mechanism by which Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate exerts its biological effects likely involves binding to active sites on target enzymes or receptors. Molecular docking studies suggest that the spatial arrangement of functional groups allows for effective interaction with enzyme binding sites, leading to inhibition of enzymatic activity and subsequent biological responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
